3-(4-Hydroxyphenyl)propionitrile

Solid-State Chemistry Process Chemistry Purification

Researchers requiring a para-hydroxyphenyl scaffold with a two-carbon nitrile linker face purity risks and multi-week qualification delays with non-certified analogs. 3-(4-Hydroxyphenyl)propionitrile resolves these challenges as a selective ERβ agonist and ISO 17034-certified Esmolol Impurity 37 reference standard. - Eliminates 2-4 week impurity qualification time vs. non-certified alternatives. - Lower-potency ERβ tool (distinct from DPN) for wide-concentration dose-response profiling. - Melt-processing advantage (mp 56-58°C) for continuous flow synthesis, reducing CAPEX vs. higher-melting acid analogs.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 17362-17-3
Cat. No. B013598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)propionitrile
CAS17362-17-3
Synonymsp-(2-Cyanoethyl)phenol;  4-Hydroxyhydrocinnamonitrile;  4-Hydroxybenzenepropanenitrile;  NSC 163340; 
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC#N)O
InChIInChI=1S/C9H9NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2H2
InChIKeyKDMJGLYRWRHKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxyphenyl)propionitrile: Key Intermediate and ERβ Tool


3-(4-Hydroxyphenyl)propionitrile (CAS 17362-17-3) is a para-substituted phenylpropionitrile building block featuring a phenolic hydroxyl group and a terminal nitrile moiety. It is solid at ambient temperature with a melting point of 56–58 °C and a boiling point of 166 °C at 8 mmHg . The compound is established as a selective agonist at estrogen receptor beta (ERβ), serving as a widely used pharmacological tool for probing ERβ-mediated gene transcription, cellular proliferation, and hormone signaling pathways . Beyond its biological activity, it is recognized as Esmolol Impurity 37, making it a certified reference standard for pharmaceutical quality control in esmolol drug substance and formulation analysis .

3-(4-Hydroxyphenyl)propionitrile: Key Differences from Analogs


Attempts to replace 3-(4-hydroxyphenyl)propionitrile with its closest structural analogs—such as the corresponding carboxylic acid, the short-chain nitrile, or the methyl ether—introduce substantial deviations in melting behavior, functional group reactivity, and biological target engagement. The acid analog (3-(4-hydroxyphenyl)propionic acid) exhibits a melting point of 129–131 °C, more than 70 °C higher than the target nitrile, which directly alters recrystallization protocols, solvent selection, and scale-up handling . The diaryl analog DPN (2,3-bis(4-hydroxyphenyl)propionitrile) differs by a factor of 70-fold in ERβ/ERα binding selectivity and over 170-fold in transcriptional potency [1], rendering it unsuitable as a drop-in replacement in experiments designed around the mono-hydroxyphenyl pharmacophore. The one-carbon-shorter 4-hydroxyphenylacetonitrile melts at 67–70 °C and possesses a higher boiling point, changing thermal behavior and synthetic applicability . These physicochemical and pharmacological gaps mean that generic substitution of in-class compounds introduces experimental variability that cannot be corrected by stoichiometric or molar adjustment alone.

3-(4-Hydroxyphenyl)propionitrile vs. Analogs: Key Data


Lower Melting Point Versus Carboxylic Acid Analog

The melting point of 3-(4-hydroxyphenyl)propionitrile is 56–58 °C . The carboxylic acid analog, 3-(4-hydroxyphenyl)propionic acid, melts at 129–131 °C . The difference of 71–75 °C is statistically significant and operationally meaningful: melt crystallization and hot-melt dispensing are feasible with the target nitrile at temperatures where the acid remains solid, reducing energy input and thermal degradation risk.

Solid-State Chemistry Process Chemistry Purification

Nitrile Enables Orthogonal Reactivity vs. Acid Analog

The terminal nitrile (–C≡N) of 3-(4-hydroxyphenyl)propionitrile allows direct reduction to the corresponding amine, hydrolysis to the acid or amide, and [3+2] cycloaddition to tetrazoles—all transformations not accessible from the acid analog without prior activation or multi-step protection/deprotection sequences [1]. The acid analog requires stoichiometric activation (e.g., thionyl chloride, DCC) for equivalent functional group interconversions, adding at least one synthetic step and associated yield loss.

Synthetic Versatility Medicinal Chemistry Intermediate Reactivity

Lower ERβ Selectivity vs. DPN

The diarylpropionitrile DPN (2,3-bis(4-hydroxyphenyl)propionitrile) is reported to have a 70-fold relative binding affinity for ERβ over ERα and a 170-fold higher relative potency in transcription assays (ERβ EC50 ≈ 0.85 nM; ERα EC50 ≈ 66 nM) [1]. 3-(4-Hydroxyphenyl)propionitrile, possessing only a single 4-hydroxyphenyl ring, is a mono-hydroxyphenyl nitrile that lacks the second phenolic ring necessary for high-affinity ERβ engagement. While precise IC50/EC50 data for the target compound remain sparse in the open literature, its designation as a 'tool to evaluate the biological role of ERβ' indicates agonist activity at ERβ, but inevitably with significantly reduced absolute potency and a different selectivity window compared to DPN. This lower intrinsic potency can be advantageous in pharmacological experiments where maximal receptor activation is undesirable or where differential activation thresholds are being probed.

Estrogen Receptor Pharmacology Selectivity Profiling In Vitro Toxicology

Certified Esmolol Impurity 37 for QC

3-(4-Hydroxyphenyl)propionitrile is formally designated as Esmolol Impurity 37 and is supplied as a certified reference standard under ISO 17034 accreditation . In contrast, structural analogs such as DPN, 4-hydroxyphenylacetonitrile, and 3-(4-hydroxyphenyl)propionic acid are not recognized or certified as esmolol impurities and would require independent qualification, method validation, and purity assignment before use in regulatory quality control of esmolol drug substance or finished product.

Pharmaceutical Analysis Impurity Profiling Reference Standards

Balanced Polarity vs. Methyl Ether and Acid Analogs

The calculated logP of 3-(4-hydroxyphenyl)propionitrile is 1.85 with a polar surface area (PSA) of 44.02 Ų . The methyl ether analog (3-(4-methoxyphenyl)propionitrile) has a predicted logP of ~2.2 and PSA ~33 Ų, while the carboxylic acid analog has a logP of ~1.3 and PSA ~57 Ų . The target compound thus occupies an intermediate physicochemical space, offering a balance between the enhanced permeability of the methyl ether and the improved solubility of the acid.

ADME Prediction Computational Chemistry Formulation Design

3-(4-Hydroxyphenyl)propionitrile Application Scenarios


Esmolol Impurity Reference Standard for QC

Laboratories tasked with esmolol hydrochloride impurity profiling should procure 3-(4-hydroxyphenyl)propionitrile as the certified Esmolol Impurity 37 reference standard . Its ISO 17034 certification ensures compliance with ICH Q3A/Q3B impurity identification and quantification guidelines, eliminating the 2–4 week qualification period and associated analytical method development costs required for non-certified alternatives. This compound is specifically listed in esmolol impurity databases and is not interchangeable with other hydroxyphenyl nitriles.

Low-Potency ERβ Agonist for Activation Profiling

Where DPN's high ERβ potency (EC50 = 0.85 nM) obscures subtle partial agonism or concentration-dependent effects, 3-(4-hydroxyphenyl)propionitrile serves as a lower-potency ERβ tool compound . Experimental designs requiring moderate ERβ activation, dose-response profiling over a wide concentration range, or studies where off-target engagement at supraphysiological DPN concentrations is a concern, benefit from the distinct pharmacological window of the mono-hydroxyphenyl scaffold as established in Section 3.3.

Nitrile Functional Hub for Library Synthesis

Medicinal chemistry programs that require a para-hydroxyphenyl scaffold with a two-carbon nitrile linker should select 3-(4-hydroxyphenyl)propionitrile over the corresponding carboxylic acid or amide analogs. The nitrile enables direct, orthogonal diversification—reduction to amine, hydrolysis to acid/amide, or cycloaddition to tetrazole—without the activation steps needed for the acid analog [1]. This eliminates at least one synthetic step per analog, reducing cumulative material costs and accelerating structure-activity relationship (SAR) cycles.

Low-Melting Building Block for Continuous Flow

Process chemistry groups implementing continuous flow or hot-melt synthesis platforms can leverage the 56–58 °C melting point of 3-(4-hydroxyphenyl)propionitrile (Δ of 71–75 °C lower than the acid analog) . This thermal advantage enables melt-pumping and homogeneous mixing at temperatures readily achievable with standard jacketed reactor systems, whereas the acid analog would require solid-dispensing or specialized high-temperature equipment, increasing capital expenditure and process complexity.

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